

Application Note: Quantification of Tranexamic Acid in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Intermediate of tranexamic Acid-¹³C₂,¹⁵N*

Cat. No.: *B140767*

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Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tranexamic acid in human plasma. Tranexamic acid is a synthetic analog of the amino acid lysine and is widely used as an antifibrinolytic agent to prevent or treat excessive blood loss.[1] The described method utilizes a simple protein precipitation or solid-phase extraction for sample cleanup, followed by chromatographic separation and detection using a tandem mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research, offering excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Tranexamic acid (TXA) functions by reversibly blocking the lysine-binding sites on plasminogen, thereby inhibiting the dissolution of fibrin clots.[1] Accurate and reliable quantification of TXA in human plasma is crucial for understanding its pharmacokinetics and for optimizing dosing regimens in various clinical applications, such as major surgery, trauma, and postpartum hemorrhage.[2] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[3] This document provides a comprehensive protocol for the extraction and quantification of tranexamic acid from human plasma, including detailed experimental procedures and expected performance characteristics.

Experimental Protocols

Materials and Reagents

- Tranexamic acid (Reference Standard)
- Tranexamic acid-D2 (TXD2) or 4-aminocyclohexanecarboxylic acid (Internal Standard, IS)[1][2]
- Methanol (HPLC or LC-MS grade)[1]
- Acetonitrile (HPLC or LC-MS grade)[1]
- Formic acid[1]
- Ammonium formate[1]
- Perchloric acid[4]
- Ultrapure water
- Human plasma (blank)[1]

Standard and Quality Control (QC) Sample Preparation

- Stock Solutions: Prepare stock solutions of tranexamic acid (e.g., 10 g/L) and the internal standard (e.g., 1 g/L) in a mixture of water and methanol (50/50, v/v).[2]
- Working Solutions: Prepare a series of working solutions by diluting the stock solutions in methanol or a suitable solvent to create calibration standards and quality control samples.[2]
- Calibration Standards (CS) and Quality Control (QC) Samples: Spike blank human plasma with the working solutions to achieve the desired concentration range for the calibration curve and QC levels (low, medium, and high).[1][2]

Sample Preparation

Two common methods for sample preparation are protein precipitation and solid-phase extraction (SPE).

Method 1: Protein Precipitation[4][5]

- Pipette 100 μ L of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add a specific volume of internal standard working solution.
- Add a protein precipitating agent, such as acetonitrile or perchloric acid.[4][5]
- Vortex the mixture thoroughly.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to an injection vial for LC-MS/MS analysis.

Method 2: Solid-Phase Extraction (SPE)[1]

- To 100 μ L of plasma, add 500 μ L of 20% formic acid in water and vortex.[1]
- Condition an SPE cartridge (e.g., Strata-X-C) with methanol and then with 2% formic acid in water.[1]
- Load the pre-treated plasma sample onto the SPE cartridge.[1]
- Wash the cartridge to remove interfering substances.
- Elute the tranexamic acid and internal standard from the cartridge.
- Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

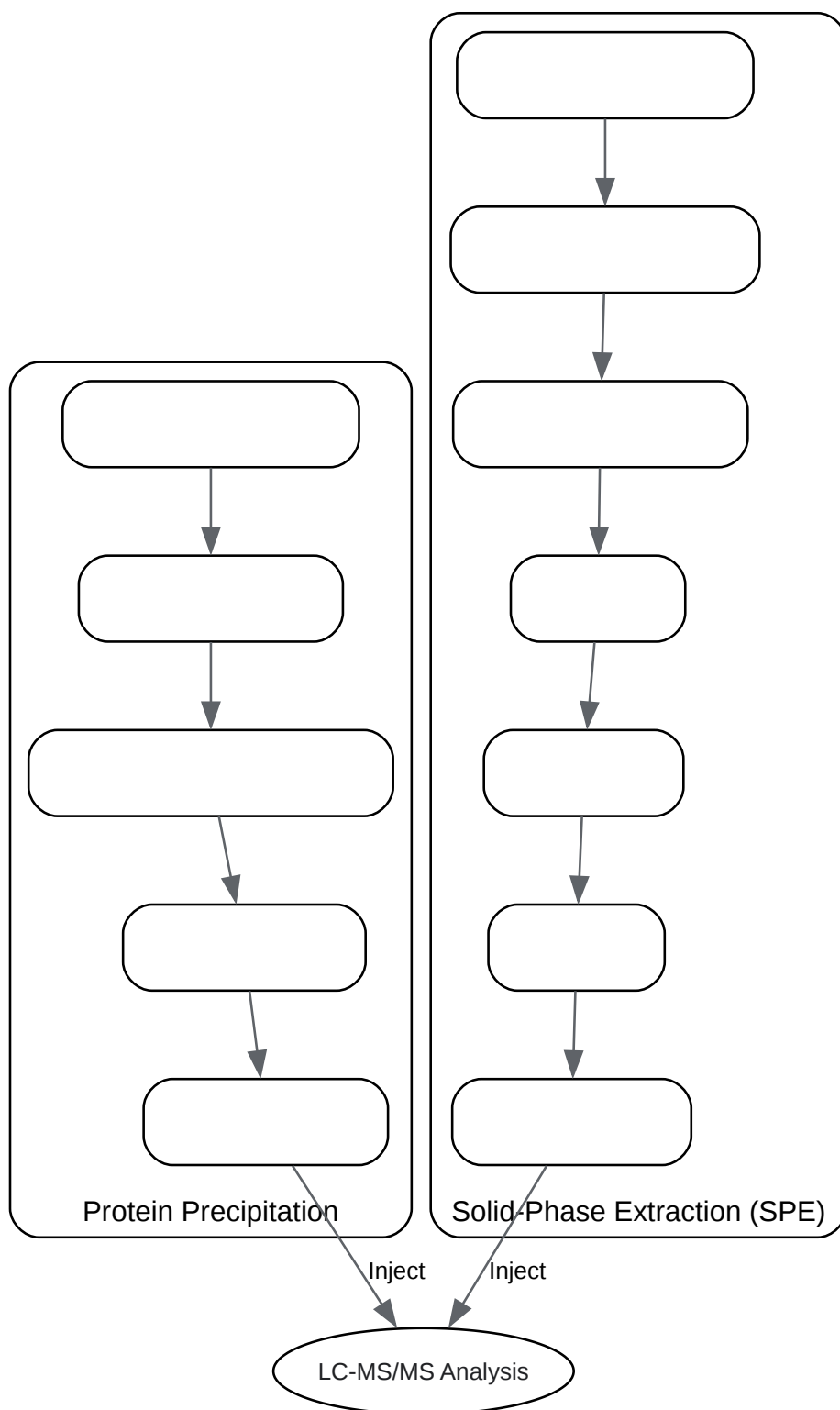


Figure 1: Sample Preparation Workflow

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Figure 1: Sample Preparation Workflow

LC-MS/MS Analysis



Figure 2: LC-MS/MS Analysis Workflow

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Figure 2: LC-MS/MS Analysis Workflow

Chromatographic Conditions

Parameter	Condition 1	Condition 2
Column	Synergic C18, 2.5 μm , 100Å (100x3.0 mm)[1]	ACQUITY UPLC BEH HILIC, 1.7 μm (2.1 x 100 mm)[6]
Mobile Phase	Acetonitrile and 100mM Ammonium Formate (pH 3.5) (60:40 v/v)[1]	Acetonitrile and 2 mM Ammonium Acetate buffer (pH 3.5) (90:10 v/v)[4]
Flow Rate	0.300 mL/min[1]	0.15 mL/min[4]
Column Temperature	40 °C[1]	40 °C[6]
Injection Volume	5 μL [1]	Not Specified
Run Time	3.0 min[1]	5.0 min[4]

Mass Spectrometry Conditions

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive[1]
Source Temperature	150 °C[1]
Capillary Voltage	2.5 kV[1]
Desolvation Gas Flow	1000 L/hr[1]
Cone Gas Flow	50 L/hr[1]
Detection Mode	Multiple Reaction Monitoring (MRM)[6]
MRM Transitions	Tranexamic Acid: m/z 158.1 → 95.1/67.2/123.2[2][7] IS (TXD2): m/z 160.1 → (not specified)[1] IS (4-aminocyclohexanecarboxylic acid): m/z 144.1 → 81.1/109.4/126.1[2] IS (Methyldopa): m/z 212 → 166[4]

Data and Results

The method should be validated according to regulatory guidelines (e.g., EMA, FDA).[6][8] Key validation parameters are summarized below.

Method Validation Summary

Parameter	Typical Performance
Linearity Range	150.00 - 15,004.00 ng/mL[1] 1.0 - 1000.0 µg/mL[6][8] 0.1 - 100.0 µg/mL[7]
Correlation Coefficient (r ²)	> 0.99[6]
Lower Limit of Quantification (LLOQ)	0.02 µg/mL[4] 0.03 µg/mL[7] 151.00 ng/mL[1]
Intra-day Precision (%CV)	< 15% (typically 1.2 - 11%)[4][6]
Inter-day Precision (%CV)	< 15% (typically 2.1 - 12.6%)[2][7]
Accuracy (% Bias)	Within ±15% of nominal values (typically 88.4 - 112.2%)[2][6]
Recovery	76.01% for TXA[1] 92.5 - 99.3%[7]
Matrix Effect	Internal standard-normalized matrix factor CV < 6.7%[6]

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of tranexamic acid in human plasma. The simple sample preparation, coupled with the specificity of tandem mass spectrometry, allows for high-throughput analysis suitable for clinical and research applications. The method demonstrates excellent performance in terms of linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation.

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